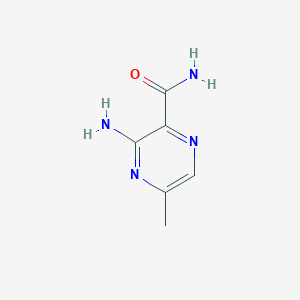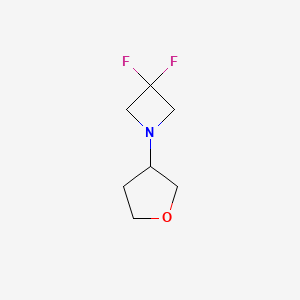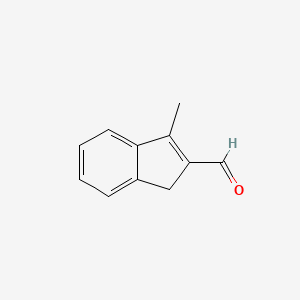
Benzaldehyde, m-chloro-, oxime, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, m-chloro-, oxime, (Z)-: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde, m-chloro-, oxime, (Z)- can be synthesized from m-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers, with the Z-isomer being the predominant product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, m-chloro-, oxime, (Z)- can undergo oxidation reactions to form corresponding nitriles.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-chlorosuccinimide in DMF can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, m-chloro-, oxime, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and interaction with biological molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, m-chloro-, oxime, (Z)- involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The oxime group can also undergo hydrolysis to regenerate the parent aldehyde, which can further react with other compounds .
Comparación Con Compuestos Similares
- Benzaldehyde oxime
- Benzaldehyde, oxime, (E)-
- Benzaldehyde, m-chloro-, oxime, (E)-
Comparison:
- Benzaldehyde oxime: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
- Benzaldehyde, oxime, (E)-: The E-isomer has different spatial configuration, affecting its reactivity and interaction with other molecules.
- Benzaldehyde, m-chloro-, oxime, (E)-: Similar to the Z-isomer but with different spatial arrangement, leading to variations in chemical behavior .
Benzaldehyde, m-chloro-, oxime, (Z)- stands out due to its specific configuration and the presence of the chlorine atom, which enhances its reactivity in certain chemical reactions.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
Clave InChI |
PEGODJOFVRYPMO-UITAMQMPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=N\O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)



![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)

![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)
